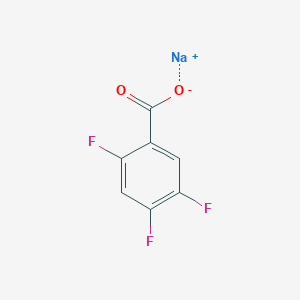

Sodium 2,4,5-trifluorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2,4,5-trifluorobenzoate is a chemical compound with the molecular formula C7H2F3NaO2. It is a white crystalline solid that is stable under normal temperature and pressure conditions. This compound is known for its low solubility in water but high solubility in organic solvents. It is commonly used as an intermediate in organic synthesis, as well as a surfactant and preservative .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4,5-trifluorobenzoate typically involves the reaction of benzoic acid or its derivatives with trifluoromethanesulfonic acid (or its derivatives). The process can be summarized in the following steps:

Formation of Trifluoromethanesulfonate Ester: Benzoic acid reacts with trifluoromethanesulfonic acid to form the corresponding benzoic acid trifluoromethanesulfonate ester.

Formation of Sodium Salt: The ester then reacts with sodium hydroxide to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

化学反应分析

Types of Reactions: Sodium 2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different fluorinated aromatic compounds .

科学研究应用

Sodium 2,4,5-trifluorobenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

作用机制

The mechanism of action of sodium 2,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes .

相似化合物的比较

Sodium 2,4,5-trifluorobenzoate can be compared with other fluorinated benzoates, such as:

- Sodium 2,3,4-trifluorobenzoate

- Sodium 2,3,5-trifluorobenzoate

- Sodium 2,3,6-trifluorobenzoate

Uniqueness: The unique positioning of the fluorine atoms in this compound imparts distinct chemical and physical properties compared to its analogs. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications .

常见问题

Q. What are the primary synthetic routes for Sodium 2,4,5-trifluorobenzoate, and how can reaction conditions be optimized for yield?

This compound is typically synthesized via the neutralization of 2,4,5-trifluorobenzoic acid with sodium hydroxide. The acid itself is often prepared through halogen exchange reactions (e.g., fluorination of chlorinated benzoic acid derivatives) or direct electrophilic substitution using fluorinating agents like HF or DAST. Optimization involves controlling stoichiometry, temperature (e.g., reflux conditions for hydrolysis), and solvent selection (aqueous or polar aprotic solvents). Purity can be enhanced via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : 19F NMR confirms fluorine substitution patterns, while 1H NMR identifies aromatic proton environments.

- HPLC : Quantifies purity (>95% as per commercial standards) and detects trace impurities.

- Melting Point Analysis : Reported melting points for the precursor acid range from 98–101°C; deviations may indicate solvates or impurities .

- Elemental Analysis : Validates empirical formula (C7H2F3O2Na) and sodium content .

Q. What are the primary applications of this compound in pharmaceutical research?

This compound serves as a critical intermediate in synthesizing fluoroquinolone antibiotics (e.g., temafloxacin) due to its trifluorinated aromatic core, which enhances bioavailability and target binding. It is also used in liquid crystal materials for electronic displays, leveraging its rigid, planar structure and thermal stability .

Q. What challenges arise in using this compound for heterocyclic synthesis, and how can they be mitigated?

Challenges :

- Regioselectivity : Competing fluorination sites during precursor synthesis may lead to isomers.

- Acid Sensitivity : The sodium salt’s basicity can interfere with acid-catalyzed reactions.

Solutions :

- Use directing groups (e.g., boronic acids) to control fluorination positions .

- Employ mild coupling conditions (e.g., Suzuki-Miyaura reactions) with palladium catalysts to preserve the aromatic core .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

Discrepancies in melting points (e.g., 98–101°C vs. 100°C) may stem from polymorphic forms, hydration states, or impurities. Researchers should:

- Cross-validate measurements using differential scanning calorimetry (DSC).

- Compare data with high-purity commercial samples (≥95% purity) .

- Document synthesis and purification protocols to ensure reproducibility .

Q. What methodologies are recommended for analyzing this compound’s stability under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Assesses thermal degradation thresholds.

- Accelerated Stability Studies : Expose samples to elevated temperatures/humidity and monitor decomposition via HPLC or mass spectrometry.

- Light Sensitivity Tests : UV-Vis spectroscopy detects photodegradation products. Store in amber vials at 0–6°C to prevent hydrolysis or oxidation .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

属性

CAS 编号 |

522651-48-5 |

|---|---|

分子式 |

C7H3F3NaO2 |

分子量 |

199.08 g/mol |

IUPAC 名称 |

sodium;2,4,5-trifluorobenzoate |

InChI |

InChI=1S/C7H3F3O2.Na/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H,11,12); |

InChI 键 |

NSNIYNMTSGIPLI-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)[O-].[Na+] |

规范 SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)O.[Na] |

Key on ui other cas no. |

522651-48-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。